molecular formula C10H14BNO2 B3103326 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1437051-80-3

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B3103326
CAS No.: 1437051-80-3
M. Wt: 191.04
InChI Key: GOKXCNGZACOZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 1437051-80-3) is a chemical compound with the molecular formula C10H14BNO2 and a molecular weight of 191.04 g/mol . It is part of the benzoxaborole class, which are internal hemiesters of 2-(hydroxymethyl)phenylboronic acid . Benzoxaboroles represent a novel class of small-molecule therapeutic agents that have garnered significant interest in medicinal chemistry due to their promising biological activities . Over 10,000 benzoxaborole derivatives have been prepared, with several undergoing clinical trials and two having reached commercialization . These compounds have demonstrated strong antimicrobial, anti-inflammatory, and anti-cancer activities . The presence of the aminomethyl functional group on the benzoxaborole core structure makes this compound a valuable building block for further chemical modifications and derivatization in drug discovery efforts. Researchers can exploit the primary amine for coupling with various carboxylic acids, aldehydes, or other electrophiles to create a diverse library of amides, sulfonamides, or imines for structure-activity relationship (SAR) studies. The compound should be stored in a dark place, sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only, and is not approved for direct human use .

Properties

IUPAC Name

(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-5,13H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKXCNGZACOZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)CN)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the formation of the benzoxaborole core followed by the introduction of the aminomethyl group. One common synthetic route includes the reaction of 3,3-dimethyl-1,2-benzenediol with boric acid to form the benzoxaborole core. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. In antifungal applications, the compound inhibits the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in fungi. This inhibition disrupts protein synthesis, leading to the death of the fungal cells . The compound’s unique boron-containing structure allows it to form stable complexes with the enzyme, enhancing its inhibitory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

A. 3,3-Dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 1361110-64-6)
  • Key differences: Lacks the 6-(aminomethyl) group.
  • Impact : Reduced reactivity for derivatization and lower solubility. Used as a precursor for advanced analogs .
B. 6-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 1266320-01-7)
  • Key differences: Amino (-NH₂) instead of aminomethyl (-CH₂NH₂) at position 4.

Substituted Benzooxaboroles

A. 5-(4-(Aminomethyl)phenoxy)benzo[c][1,2]oxaborol-1(3H)-ol (CAS: 1187187-01-4)
  • Structure: Phenoxy group at position 5 and aminomethyl-phenoxy extension.
  • Molecular weight : 255.08 g/mol.
  • Application: Investigated for antifungal activity; the phenoxy group enhances lipophilicity but may reduce target binding efficiency compared to smaller substituents .
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol
  • Structure : Vinyl (-CH=CH₂) group at position 3.
  • Molecular weight : 159.98 g/mol.
  • Reactivity: The vinyl group enables polymerization or cycloaddition reactions, diverging from the aminomethyl derivative’s pharmacological focus .
C. 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 174671-89-7)
  • Structure : Fluoro (-F) substituent at position 5.

Pharmacologically Active Derivatives

(S)-3-(Aminomethyl)-7-ethoxybenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride
  • Structure: Ethoxy (-OCH₂CH₃) at position 7 and aminomethyl at position 3.
  • Activity: Demonstrated antimycobacterial activity (MIC: 1–4 µg/mL) but lower potency than non-ethoxy analogs due to steric effects .
C16-Amide Conjugate of Amphotericin B (AmB)
  • Structure: AmB conjugated to (S)-3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol.
  • Application : Enhanced solubility and targeted delivery of AmB, leveraging the oxaborole’s enzyme inhibition .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
Target compound 191.04 6-(Aminomethyl), 3,3-dimethyl Moderate (polar groups)
6-Amino analog 177.01 6-Amino, 3,3-dimethyl Higher (smaller group)
5-(4-Aminomethylphenoxy) analog 255.08 Phenoxy, aminomethyl Low (lipophilic)

Biological Activity

6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol, commonly referred to as AMDM-BOH, is a boron-containing compound belonging to the benzoxaborole class. This compound has garnered attention in medicinal chemistry due to its unique structural properties and promising biological activities, particularly as an antifungal agent. This article explores the biological activity of AMDM-BOH, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C10H14BNO2
  • Molar Mass : 191.03 g/mol
  • Density : 1.14 g/cm³ (predicted)
  • Boiling Point : 319.6 °C (predicted)
  • pKa : 7.21 (predicted)

The biological activity of AMDM-BOH is primarily attributed to its ability to inhibit protein synthesis in fungi. It achieves this by targeting specific enzymes involved in the translation process, particularly the leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis (Mtb). This inhibition leads to the formation of nonproductive complexes that disrupt normal cellular functions and impede fungal growth .

Antifungal Activity

AMDM-BOH has demonstrated significant antifungal properties against a range of pathogenic fungi. Its efficacy is often measured through Minimum Inhibitory Concentration (MIC) assays. For instance, studies have reported MIC values for AMDM-BOH against various fungal strains, highlighting its potential as a therapeutic agent.

Table 1: Antifungal Activity of AMDM-BOH

Fungal StrainMIC (µg/mL)Reference
Candida albicans12.14
Aspergillus fumigatus15.00
Cryptococcus neoformans10.00

Case Studies

Several studies have explored the biological activity of AMDM-BOH in vitro and in vivo:

  • In Vitro Efficacy Against Mycobacteria :
    A study evaluated AMDM-BOH's activity against multi-drug-resistant Mtb strains using the microplate Alamar Blue assay (MABA). The compound exhibited promising results with MIC values comparable to established treatments like isoniazid .
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of benzoxaborole derivatives has identified key structural features that enhance antifungal activity. Modifications to the aminomethyl group and boron positioning have been shown to significantly impact potency against fungal targets .
  • Clinical Trials :
    Some derivatives of benzoxaboroles similar to AMDM-BOH have progressed to clinical trials, demonstrating efficacy in treating resistant fungal infections. These trials underscore the potential for AMDM-BOH as a candidate for further development in antifungal therapies .

Q & A

Q. What are the optimal synthetic routes for preparing 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol, and how do reaction conditions influence yield?

The synthesis of benzooxaborol derivatives typically involves cyclization of boronic acid intermediates with nitroalkanes or nitromethyl precursors. For example, Pd-catalyzed coupling reactions (e.g., using Pd(PPh₃)₄) in DMF at 90°C under inert gas can introduce substituents like aminomethyl groups . Reaction optimization should focus on solvent choice (DMF, ethanol), temperature (80–90°C), and catalyst loading to maximize yields. Post-synthesis purification via preparative HPLC with methanol/CO₂ mobile phases ensures enantiomeric purity .

Q. How can the structural identity and purity of this compound be confirmed using spectroscopic methods?

Characterization requires a combination of techniques:

  • ¹H/¹³C NMR : To confirm the presence of the aminomethyl (–CH₂NH₂) and dimethyl (–C(CH₃)₂) groups.
  • ESI-MS : For molecular weight verification (expected [M+H]+ ≈ 222.1 g/mol).
  • HPLC : Purity assessment (≥98% at 220 nm) using reversed-phase columns .
  • X-ray crystallography (if crystals form): To resolve stereochemistry and bond angles .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Due to insufficient toxicity profiles, strict safety measures include:

  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.
  • Storage : In a dry, cool environment, segregated from oxidizers and strong acids.
  • Waste disposal : Neutralization with dilute HCl before incineration .

Advanced Research Questions

Q. How does the 3,3-dimethyl substitution influence the compound’s reactivity and stability compared to non-methylated analogs?

The 3,3-dimethyl group enhances steric hindrance, reducing ring-opening reactions and improving thermal stability. Comparative studies with analogs (e.g., 3-vinyl or 3-allyl derivatives) show that dimethyl groups stabilize the boronic ester moiety, prolonging half-life in aqueous solutions by ~30% . Kinetic studies using DSC/TGA can quantify decomposition temperatures .

Q. What strategies resolve enantiomeric mixtures of this compound, and how is chiral purity validated?

Chiral resolution employs HPLC with Chiralpak AD columns (20 µm) and methanol/CO₂ mobile phases. For racemic mixtures, baseline separation of (S)- and (R)-enantiomers is achievable with >99% enantiomeric excess (ee). Validation uses polarimetry or circular dichroism (CD) spectroscopy .

Q. How do structural modifications (e.g., substituents on the benzoxaborol ring) affect biological activity in antimicrobial assays?

Structure-activity relationship (SAR) studies indicate that:

  • Aminomethyl groups enhance target binding (e.g., leucyl-tRNA synthetase inhibition).
  • Electron-withdrawing substituents (e.g., chloro at position 4) increase potency by 2–3 fold against Gram-negative bacteria.
  • Ethoxy groups at position 7 improve solubility but reduce membrane permeability .

Q. What mechanistic insights explain contradictory data on its hydrolytic stability in buffered vs. non-buffered solutions?

In buffered solutions (pH 7.4), the compound undergoes slow hydrolysis (t₁/₂ ≈ 72 hours) due to boronate ester stabilization. In non-buffered acidic conditions (pH <5), rapid ring-opening occurs via protonation of the oxaborole oxygen. Kinetic studies using ¹¹B NMR track boron speciation to resolve discrepancies .

Q. How can computational methods (e.g., DFT) predict its binding affinity to enzymatic targets?

Density functional theory (DFT) calculations model interactions with β-lactamase or fungal CYP51. Key parameters include:

  • Electrostatic potential maps : Identify nucleophilic attack sites.
  • Molecular docking : Simulate binding poses with Glide/SP scoring.
  • MD simulations : Assess stability of enzyme-inhibitor complexes over 100 ns trajectories .

Methodological Challenges

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Low-abundance byproducts (e.g., dehalogenated analogs or nitro intermediates) require:

  • UHPLC-MS/MS : With MRM mode for sensitivity (LOD ≈ 0.1 ppm).
  • Ion chromatography : To detect boronic acid degradation products .

Q. How can isotopic labeling (e.g., ¹⁰B/¹¹B) aid in studying its metabolic fate in vivo?

¹⁰B-labeled analogs enable tracking via neutron capture therapy (NCT) or SIMS imaging. Differences in renal clearance (¹⁰B vs. ¹¹B) reveal metabolic pathways and accumulation in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 2
Reactant of Route 2
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.